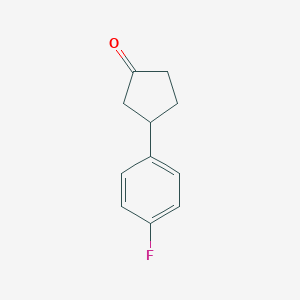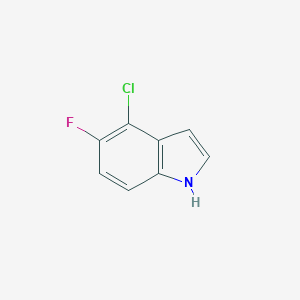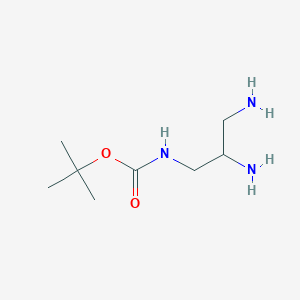
Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Carbamic acid esters serve as critical intermediates and reagents in organic synthesis, including the synthesis of pharmaceuticals and biologically active molecules. For instance, microbial cultures have been utilized for the diastereoselective reduction of carbamic acid esters, producing chiral intermediates with high yield and purity, demonstrating their significance in the total synthesis of complex molecules such as HIV protease inhibitors (Patel et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of carbamic acid esters reveals their versatility in forming stable and functionalizable intermediates. For example, structural studies on related compounds have shown how modifications at the ester or amide groups can significantly impact molecular conformation and stability, influencing their reactivity and interaction with biological targets (Kant et al., 2015).
Chemical Reactions and Properties
Carbamic acid esters participate in a wide range of chemical reactions, serving as key intermediates in the synthesis of amides and other organic compounds. They are involved in nucleophilic catalysis, esterification, and amidation reactions under mild conditions, highlighting their chemical versatility (Shieh et al., 2002). Their reactivity towards different reagents allows for the functionalization and derivation into various structurally diverse molecules.
Scientific Research Applications
Palladium-Catalyzed Amination
Carbamic acid derivatives serve as ammonia equivalents in palladium-catalyzed amination processes. This application facilitates the preparation of anilines, especially those with sensitive functional groups, by using amine derivatives such as carbamic acid 2-trimethylsilylethyl ester (Mullick et al., 2010).
Synthesis of HIV Protease Inhibitor Intermediates
The chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, was prepared for the total synthesis of the HIV protease inhibitor Atazanavir, demonstrating its utility in creating biologically active compounds through diastereoselective microbial reduction processes (Patel et al., 2003).
Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinolines
L-DOPA derivatives, including carbamic acid tert-butyl ester variations, are used in the diastereoselective intramolecular α-amidoalkylation reactions for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, highlighting the compound's role in the synthesis of complex molecular structures (Garcia et al., 2006).
Tolylenediisocyanate Synthesis Without Phosgene
Carbamic acid esters (carbamates) are crucial intermediates in the phosgene-free synthesis of tolylenediisocyanate, a compound with significant industrial applications. This process, involving alkoxycarbonylation of tolylenediamine, represents an environmentally friendlier alternative to traditional methods (Aso & Baba, 2003).
Hydrophobizing Properties for Oil Fields
Carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides, prepared from reactions involving carboxylic acid esters, show promise as cationic surfactants for hydrophobization in oil fields, demonstrating the compound's utility in enhancing oil recovery techniques (Vlasova et al., 2017).
Biocatalytic Ammonolysis for Dipeptidyl Peptidase IV Inhibitor Synthesis
An efficient biocatalytic method has been developed for converting carbamic acid derivatives into critical intermediates for the synthesis of the dipeptidyl peptidase IV (DPP4) inhibitor Saxagliptin, offering a practical alternative to chemical routes (Gill & Patel, 2006).
properties
IUPAC Name |
tert-butyl N-(2,3-diaminopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5,9-10H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSOVQERIPRMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

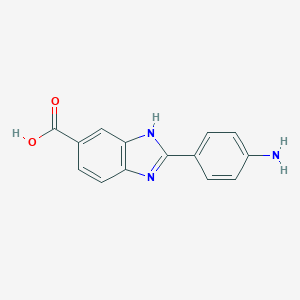
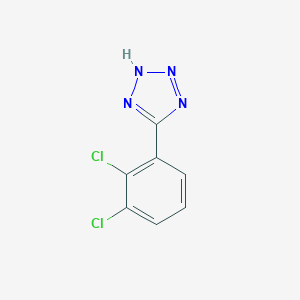
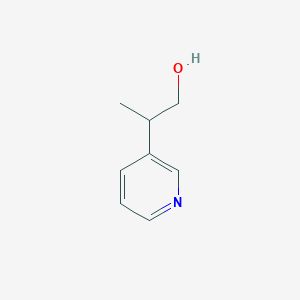
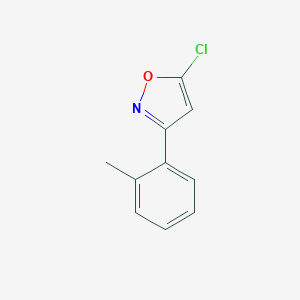
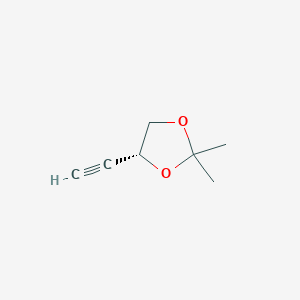
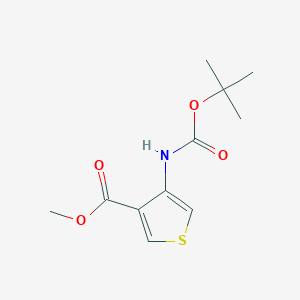
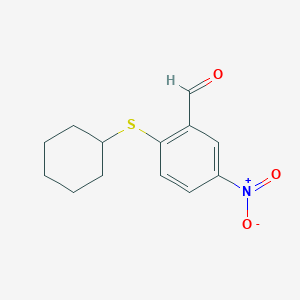

![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)


